4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
- This compound belongs to the quinazoline family and features a fused pyrroloquinazoline ring system.
- Its chemical structure includes a 1,5-dioxo moiety, a 2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline core, and a 1,3,4-thiadiazole substituent.
- The compound’s systematic name is quite lengthy, but its structure is intriguing due to the presence of multiple functional groups.
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c1-4-7-16-23-24-20(30-16)22-19(29)21-11-10-17(27)26(21)15-9-6-5-8-14(15)18(28)25(21)12-13(2)3/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,22,24,29) |
InChI Key |
IVOMEKPLPNMSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC(C)C |
Origin of Product |
United States |
Preparation Methods
- One notable synthetic route involves the reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) in ionic liquids (ILs).
- Specifically, 1-butyl-3-methylimidazolium acetate ([Bmim]Ac) serves as both solvent and catalyst, enabling efficient conversion of 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones .
- The reactions occur at atmospheric pressure, and the products are obtained in high yields.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include ILs (such as [Bmim]Ac), CO₂, and 2-aminobenzonitriles.
- Major products formed are quinazoline-2,4(1H,3H)-diones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and functionalization.
Biology and Medicine: Research may explore its potential as a drug scaffold or bioactive compound.
Industry: Applications could include materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an area of investigation.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While I don’t have specific data on similar compounds, researchers may compare this compound with other quinazoline derivatives.
- Highlighting its uniqueness would involve structural features, reactivity, and potential applications.
Biological Activity
The compound 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a thiadiazole ring , a quinazoline ring , and a carboxamide group , which may contribute to its diverse biological activities. This article reviews the current understanding of its biological activity based on various studies.
Chemical Structure and Properties
The intricate structure of this compound suggests unique properties that may be explored for therapeutic applications. The presence of the thiadiazole and quinazoline rings is particularly noteworthy as these structures are known for their pharmacological significance.
Biological Activity Overview
Research indicates that compounds similar to 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibit various biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have indicated that certain thiadiazole compounds can inhibit the growth of Mycobacterium tuberculosis with varying degrees of efficacy .
- MAO Inhibition : Compounds containing the thiadiazole moiety have been investigated for their potential as monoamine oxidase (MAO) inhibitors. A study found that specific derivatives exhibited potent inhibitory activity against MAO-A and MAO-B isoforms .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
-
MAO Inhibition Study : In one study, a series of new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their MAO inhibitory activity. Compound 6b demonstrated an IC50 value of , indicating strong inhibition .
Compound Structure IC50 (μM) 6b Methoxyethyl group on thiadiazole 0.060 ± 0.002 6c Propyl substituent 0.241 ± 0.011 6d Isopropyl group Higher than 6c - Antitubercular Activity : Another study reported that certain thiadiazole derivatives exhibited up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations . This highlights the potential of these compounds in treating tuberculosis.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within biological systems. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
